REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[I-:11].[Na+]>CC(=O)CC>[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([I:11])=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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NC=1C(=NC(=CC1)Cl)C#N
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Name
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|
Quantity
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26.9 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Type
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CUSTOM
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Details
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The residue is then stirred with about 50 mL of water
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared by the method of Colbry, Elslager, and Werbel
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for about 3 days
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Duration
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3 d
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Type
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CONCENTRATION
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Details
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After this time, the reaction mixture is concentrated under reduced pressure to a residue
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Type
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FILTRATION
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Details
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The resultant solid is collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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The solid is dried
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Name
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|
Type
|
product
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Smiles
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NC=1C(=NC(=CC1)I)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |